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Compound of Interest

Compound Name: 3,4-Dichlorobenzophenone

Cat. No.: B123610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known reactions and reactivity

of 3,4-dichlorobenzophenone. It is intended to be a valuable resource for researchers,

scientists, and professionals in the field of drug development who may utilize this compound as

a chemical intermediate or building block. This document details its synthesis, characteristic

reactions, and spectroscopic profile, supported by experimental protocols and quantitative data

where available.

Introduction
3,4-Dichlorobenzophenone is a halogenated aromatic ketone with the chemical formula

C₁₃H₈Cl₂O. Its structure, featuring a benzoyl group attached to a 3,4-dichlorinated phenyl ring,

makes it a versatile intermediate in organic synthesis. The presence of two chlorine atoms on

one of the phenyl rings significantly influences its reactivity, particularly in nucleophilic

substitution and cross-coupling reactions. The ketone functional group also offers a site for

various chemical transformations. This guide will explore the key reactive pathways of this

molecule.

Physical and Chemical Properties
A summary of the key physical and chemical properties of 3,4-dichlorobenzophenone is

presented in the table below.
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Property Value Reference

IUPAC Name
(3,4-dichlorophenyl)

(phenyl)methanone
[1]

CAS Number 6284-79-3 [1]

Molecular Formula C₁₃H₈Cl₂O [1]

Molecular Weight 251.11 g/mol [1]

Appearance
Light brown to pink-grey

crystalline powder

Melting Point 100-103 °C

Boiling Point
~356 °C at 760 mmHg (rough

estimate)

Solubility

Insoluble in water, soluble in

organic solvents like

dichloromethane, chloroform,

and toluene.

Synthesis of 3,4-Dichlorobenzophenone
The primary and most direct method for the synthesis of 3,4-dichlorobenzophenone is the

Friedel-Crafts acylation of 1,2-dichlorobenzene (o-dichlorobenzene) with benzoyl chloride.
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Synthesis of 3,4-Dichlorobenzophenone.

The Friedel-Crafts benzoylation of o-dichlorobenzene has been shown to yield mainly 3,4-
dichlorobenzophenone.[2]

Experimental Protocol: Friedel-Crafts Acylation
The following is a representative experimental protocol for the synthesis of benzophenones via

Friedel-Crafts acylation, which can be adapted for the synthesis of 3,4-
dichlorobenzophenone.

Materials:

1,2-Dichlorobenzene

Benzoyl chloride

Anhydrous aluminum chloride (AlCl₃)

Nitrobenzene (solvent)

Dichloromethane (for workup)
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Hydrochloric acid (concentrated and dilute)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Ice

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend

anhydrous aluminum chloride (1.1 equivalents) in nitrobenzene.

Cool the flask in an ice bath.

Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension while maintaining the

temperature between 0-5 °C.

After the addition of benzoyl chloride, add 1,2-dichlorobenzene (1.0 to 1.2 equivalents)

dropwise from the dropping funnel.

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored

by Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and

concentrated hydrochloric acid to decompose the aluminum chloride complex.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane.

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure to yield the crude product.
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The crude 3,4-dichlorobenzophenone can be further purified by recrystallization or column

chromatography.

Reactivity of 3,4-Dichlorobenzophenone
The reactivity of 3,4-dichlorobenzophenone is primarily dictated by the electrophilic carbonyl

carbon and the two chlorine substituents on the phenyl ring.

Nucleophilic Aromatic Substitution (NAS)
The chlorine atoms on the 3,4-dichlorophenyl ring are susceptible to nucleophilic aromatic

substitution, particularly when activated by the electron-withdrawing benzoyl group. The

regioselectivity of the substitution is influenced by the relative positions of the chlorine atoms

and the ketone. The benzoyl group exerts a -M (mesomeric) and -I (inductive) effect, which

preferentially activates the positions ortho and para to it for nucleophilic attack.

In the case of 3,4-dichlorobenzophenone, the C4-Cl is para to the carbonyl group, while the

C3-Cl is meta. Therefore, nucleophilic attack is expected to occur preferentially at the C4

position.
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Nucleophilic Aromatic Substitution Pathway.

Reduction of the Carbonyl Group
The ketone functionality of 3,4-dichlorobenzophenone can be readily reduced to a secondary

alcohol, 3,4-dichlorobenzhydrol, using common reducing agents such as sodium borohydride

(NaBH₄) or lithium aluminum hydride (LiAlH₄).

The following is a general procedure for the reduction of a ketone to an alcohol using sodium

borohydride, which can be applied to 3,4-dichlorobenzophenone.[3][4]
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Materials:

3,4-Dichlorobenzophenone

Sodium borohydride (NaBH₄)

Methanol or ethanol

Water

Dilute hydrochloric acid or acetic acid

An organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

Dissolve 3,4-dichlorobenzophenone (1.0 equivalent) in methanol or ethanol in a round-

bottom flask.

Cool the solution in an ice bath.

In a separate container, dissolve sodium borohydride (an excess, e.g., 2-4 equivalents) in a

small amount of cold water or the alcohol solvent.

Slowly add the sodium borohydride solution to the stirred solution of the ketone at a rate that

maintains a low temperature.

After the addition is complete, continue stirring the mixture at room temperature until the

reaction is complete (monitor by TLC).

Carefully quench the reaction by the slow addition of dilute hydrochloric acid or acetic acid to

neutralize the excess borohydride and the resulting borate esters.

Remove the alcohol solvent under reduced pressure.

Add water to the residue and extract the product with an organic solvent.
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Wash the combined organic extracts with water and brine, then dry over anhydrous

magnesium sulfate.

Filter and evaporate the solvent to obtain the crude 3,4-dichlorobenzhydrol, which can be

purified by recrystallization.

Grignard Reaction
The electrophilic carbonyl carbon of 3,4-dichlorobenzophenone can react with organometallic

reagents, such as Grignard reagents (R-MgX), to form tertiary alcohols. This reaction is a

powerful tool for creating new carbon-carbon bonds.

3,4-Dichlorobenzophenone
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Grignard Reaction Pathway.

A general protocol for a Grignard reaction with a ketone is as follows.[5]
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Materials:

3,4-Dichlorobenzophenone

An appropriate alkyl or aryl halide (R-X)

Magnesium turnings

Anhydrous diethyl ether or tetrahydrofuran (THF)

A small crystal of iodine (as an initiator)

Aqueous ammonium chloride or dilute hydrochloric acid for workup

Procedure:

Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere

(nitrogen or argon), place magnesium turnings and a crystal of iodine. Add a small amount of

anhydrous ether or THF. Add a small portion of the alkyl or aryl halide to initiate the reaction.

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining

halide dissolved in the anhydrous solvent dropwise to maintain a gentle reflux. After the

addition is complete, continue stirring until the magnesium is consumed.

Reaction with the Ketone: Cool the freshly prepared Grignard reagent in an ice bath.

Dissolve 3,4-dichlorobenzophenone in anhydrous ether or THF and add it dropwise to the

Grignard reagent.

After the addition, allow the reaction to stir at room temperature until completion (monitor by

TLC).

Workup: Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated

aqueous solution of ammonium chloride or dilute hydrochloric acid.

Extract the product with an organic solvent, wash the combined organic layers with water

and brine, and dry over anhydrous sodium sulfate.

Filter and evaporate the solvent to obtain the crude tertiary alcohol, which can be purified by

chromatography or recrystallization.
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Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bonds in 3,4-dichlorobenzophenone can participate in various palladium-

catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the

formation of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling

an aryl halide with an amine in the presence of a palladium catalyst and a base.[6] This

reaction can be applied to 3,4-dichlorobenzophenone to introduce amino functionalities.

3,4-Dichlorobenzophenone
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Buchwald-Hartwig Amination Catalytic Cycle.
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The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron

compound (like a boronic acid) and an organic halide, catalyzed by a palladium complex. This

reaction could be used to arylate or vinylate the 3,4-dichlorophenyl ring of the benzophenone.

Photochemical Reactivity
Benzophenones are well-known photosensitizers. Upon absorption of UV light, they can be

excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet

state. This triplet state can participate in various photochemical reactions, including hydrogen

abstraction and energy transfer. The presence of chlorine atoms on the phenyl ring can

influence the photophysical properties and the subsequent photochemical reactivity. While

specific studies on the photodegradation of 3,4-dichlorobenzophenone are not abundant,

related dichlorobenzophenones are known to undergo photodegradation in the environment.[5]

Spectroscopic Characterization
The structure of 3,4-dichlorobenzophenone can be confirmed by various spectroscopic

techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b123610?utm_src=pdf-body
https://zenodo.org/records/5844876/files/593-595.pdf
https://www.benchchem.com/product/b123610?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data Description

¹H NMR

The proton NMR spectrum is expected to show

complex multiplets in the aromatic region

(approx. 7.3-7.8 ppm). The protons on the

unsubstituted phenyl ring will appear as a

multiplet, and the three protons on the

dichlorophenyl ring will show a distinct splitting

pattern.

¹³C NMR

The carbon NMR spectrum will show signals for

the carbonyl carbon (around 195 ppm) and

multiple signals in the aromatic region for the

inequivalent carbon atoms of the two phenyl

rings.

Infrared (IR)

The IR spectrum will exhibit a strong

characteristic absorption for the carbonyl (C=O)

stretching vibration, typically in the range of

1650-1670 cm⁻¹. Other absorptions

corresponding to C-Cl and aromatic C-H and

C=C bonds will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion

peak (M⁺) at m/z 250, with characteristic

isotopic peaks for the two chlorine atoms (M+2

and M+4). Fragmentation will likely involve

cleavage at the carbonyl group, leading to

benzoyl (m/z 105) and dichlorobenzoyl cations.

Applications in Drug Development
While specific examples of the direct use of 3,4-dichlorobenzophenone as a key intermediate

in the synthesis of marketed drugs are not widely documented in readily available literature, its

structural motifs are relevant to medicinal chemistry. Dichlorinated aromatic compounds are

common in pharmaceuticals, and the benzophenone scaffold is also found in various bioactive

molecules. For instance, related compounds like 3,4-dichloronitrobenzene are used in the

synthesis of broad-spectrum antibiotics like Ciprofloxacin.[7] The reactivity of 3,4-
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dichlorobenzophenone makes it a potential precursor for the synthesis of a variety of

complex molecules with potential biological activity. Its derivatives could be explored for

applications in areas where other benzophenones have shown utility, such as in the

development of anticancer, anti-inflammatory, and antimicrobial agents.

Conclusion
3,4-Dichlorobenzophenone is a versatile chemical intermediate with a rich and varied

reactivity profile. Its synthesis is readily achieved through Friedel-Crafts acylation. The

presence of the ketone functional group and the two chlorine atoms on the phenyl ring allows

for a wide range of chemical transformations, including nucleophilic aromatic substitution,

reduction, Grignard reactions, and various palladium-catalyzed cross-coupling reactions. This

guide provides a foundational understanding of the reactivity of 3,4-dichlorobenzophenone,

offering valuable insights for its application in synthetic organic chemistry and drug discovery.

The provided experimental protocols, adapted from general procedures, serve as a starting

point for further investigation and optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Reactivity of 3,4-
Dichlorobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123610#known-reactions-and-reactivity-of-3-4-
dichlorobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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